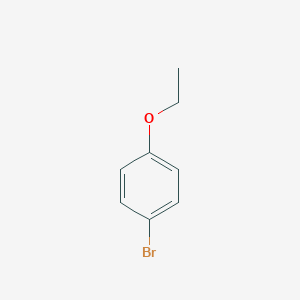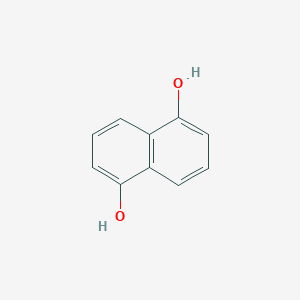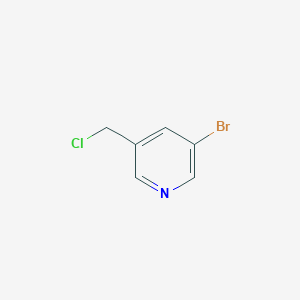
3-溴-5-(氯甲基)吡啶
概述
描述
3-Bromo-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H6BrCl2N . It is a solid substance that is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 3-Bromo-5-(chloromethyl)pyridine and its derivatives is a topic of interest in the field of organic chemistry. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(chloromethyl)pyridine has been studied using various methods. For instance, the molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-5-(chloromethyl)pyridine are diverse. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Physical And Chemical Properties Analysis
3-Bromo-5-(chloromethyl)pyridine hydrochloride is a solid substance with a molecular weight of 242.93 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
Synthesis of Trifluoromethylpyridines
3-Bromo-5-(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines, which can be synthesized from 3-Bromo-5-(chloromethyl)pyridine, are used in the pharmaceutical industry . Several trifluoromethylpyridine derivatives are used in pharmaceutical and veterinary products .
Agrochemical Applications
Trifluoromethylpyridines, derived from 3-Bromo-5-(chloromethyl)pyridine, are used in the agrochemical industry . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Synthesis of Imidazo[4,5-b]pyridine Derivatives
3-Bromo-5-(chloromethyl)pyridine is used in the synthesis of imidazo[4,5-b]pyridine derivatives . These compounds have antimicrobial features and their synthesis is based on experimental and theoretical studies .
Synthesis of 3-bromo-5-(trifluoromethyl)pyridine
3-Bromo-5-(chloromethyl)pyridine is used in the preparation of 3-bromo-5-(trifluoromethyl)pyridine . This compound is a reactant in the synthesis of chiral 4, 4′-Bipyridines .
Synthesis of Fluorinated Organic Compounds
3-Bromo-5-(chloromethyl)pyridine is used in the development of fluorinated organic compounds . These compounds have unique biological activities and physical properties, making them important in the discovery of new agrochemicals, pharmaceuticals, and functional materials .
安全和危害
未来方向
属性
IUPAC Name |
3-bromo-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHAZLCNNDGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470808 | |
| Record name | 3-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(chloromethyl)pyridine | |
CAS RN |
120277-69-2 | |
| Record name | 3-bromo-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



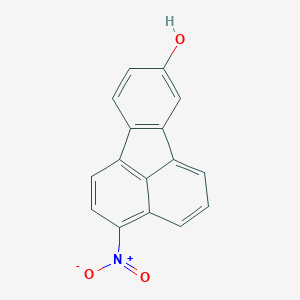
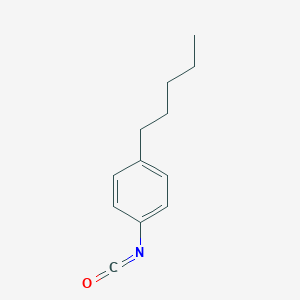
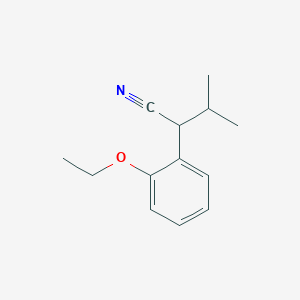
![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)


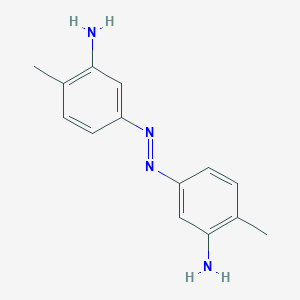

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
